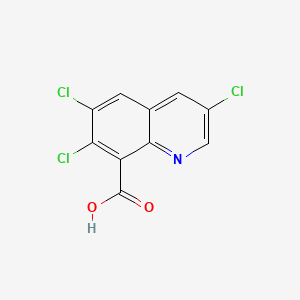

3,6,7-Trichloroquinoline-8-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6,7-trichloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-5-1-4-2-6(12)8(13)7(10(15)16)9(4)14-3-5/h1-3H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJRXEOBZSZSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=C(C2=NC=C1Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Historical and Contemporary Approaches to Substituted Quinoline (B57606) Synthesis

The quinoline framework is a prominent scaffold in numerous natural products and pharmacologically active compounds. nih.govjocpr.comnih.gov This significance has driven the development of a multitude of synthetic methods for its construction over the past century and a half.

The synthesis of the quinoline ring system is dominated by several classical named reactions, which typically involve the cyclization of aniline-based precursors. nih.govjocpr.com These methods, while foundational, often require harsh conditions such as high temperatures and strong acids. nih.gov

Key historical methods include:

Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). nih.govnih.govnih.gov The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. nih.gov A major drawback can be the violently exothermic nature of the reaction. nih.gov

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of an acid, often a Lewis acid like zinc chloride. nih.govnih.gov It offers more flexibility in the substitution pattern of the resulting quinoline.

Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). nih.govnih.govmdpi.com The reaction can be catalyzed by acids or bases and is known for its simplicity, though the instability of the 2-aminobenzaldehyde (B1207257) precursor can be a challenge. nih.govrsc.org

Combes Synthesis: In this reaction, an aniline is reacted with a β-diketone under acidic conditions to form a quinoline. jocpr.com

Camps Cyclization: This reaction uses an o-acylaminoacetophenone, which is cyclized in the presence of a base to form hydroxyquinolines (or quinolones). wikipedia.org

Contemporary approaches have focused on improving the efficiency, scope, and environmental footprint of quinoline synthesis. These include the use of microwave irradiation, ionic liquids, and a vast array of transition metal catalysts (e.g., rhodium, copper, palladium, ruthenium) to facilitate C-H activation and annulation reactions under milder conditions. mdpi.comrsc.orgorganic-chemistry.org Metal-free strategies have also been developed, employing catalysts like iodine or operating under visible light. nih.govnih.gov

Table 1: Comparison of Classical Quinoline Cyclization Reactions

| Reaction Name | Precursors | Typical Conditions | Key Features |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Forms unsubstituted or simply substituted quinolines; often harsh and exothermic. nih.govnih.gov |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (Brønsted or Lewis) | More versatile than Skraup for substituted quinolines. nih.govnih.gov |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group | Acid or Base Catalysis | Convergent; regiochemistry is well-defined by precursors. nih.govmdpi.com |

| Camps Cyclization | o-Acylaminoacetophenone | Base (e.g., Hydroxide) | Forms 2- and 4-hydroxyquinolines (quinolones). wikipedia.org |

The synthesis of halogenated quinolines requires specific strategies to control the position and number of halogen atoms. This is typically achieved in one of two ways: by using halogenated precursors in a classical cyclization reaction or by direct halogenation of a pre-formed quinoline ring.

Using halogenated anilines as starting materials in reactions like the Skraup, Doebner-von Miller, or Friedländer synthesis is a common and effective method. acs.orggoogle.com The position of the halogen on the final quinoline ring is dictated by its position on the initial aniline. For example, a Skraup reaction using a 3-chloroaniline (B41212) will primarily yield a 7-chloroquinoline. nih.gov Similarly, the synthesis of polysubstituted quinolines can be achieved from appropriately substituted anilines and other reactants. rsc.org

Direct halogenation of the quinoline ring is also a viable, though sometimes less regioselective, approach. The quinoline ring system has distinct electronic properties; the benzene (B151609) ring is generally more susceptible to electrophilic substitution than the electron-deficient pyridine (B92270) ring. However, under specific conditions, direct halogenation of the pyridine ring can be achieved. nih.gov Recent advances have focused on metal-free, regioselective C-H halogenation methods. For instance, protocols have been developed for the remote C5-halogenation of 8-substituted quinolines using reagents like trihaloisocyanuric acid, demonstrating high selectivity and functional group tolerance under mild conditions. rsc.orgrsc.org Halogen-induced cyclizations of precursors like o-alkynylaryl isocyanides also provide a direct route to 2-halogenated quinolines. oup.com

Targeted Synthesis of 3,6,7-Trichloroquinoline-8-carboxylic Acid

The synthesis of a multi-halogenated compound like this compound is not documented in a single, straightforward procedure in widely available literature. However, a plausible and efficient pathway can be constructed by combining established synthetic transformations for quinolines, particularly those developed for the structurally related herbicide Quinclorac (3,7-dichloroquinoline-8-carboxylic acid). nih.govnih.gov The likely strategy involves a multi-step sequence starting from a dichlorinated aniline derivative.

The substitution pattern of the target molecule provides clear guidance on the required precursors. The chlorine atoms at positions 6 and 7 strongly suggest that the synthesis should begin with an aniline that is already chlorinated at the corresponding positions (4 and 5). Furthermore, the carboxylic acid at position 8 is most practically introduced via the oxidation of an 8-methyl group. This strategy is outlined in patents for similar compounds. google.com

Therefore, the key precursor is 4,5-dichloro-2-methylaniline (B1595065) . The synthesis of this precursor would involve standard aromatic chemistry, likely starting from a commercially available dichlorotoluene or dichloroaniline and introducing the required amino or methyl group through nitration/reduction or other functional group interconversions.

A logical synthetic pathway to this compound is proposed in four main stages:

Cyclization to form the Quinoline Core: The first step is a Doebner-von Miller or Skraup-type reaction. The precursor, 4,5-dichloro-2-methylaniline, would be reacted with an α,β-unsaturated carbonyl compound like acrolein (often generated in situ from glycerol) in the presence of strong acid and an oxidizing agent. This cyclization is expected to be highly regioselective, affording 6,7-dichloro-8-methylquinoline .

Chlorination at C-3: The next crucial step is the selective introduction of a chlorine atom at the C-3 position of the quinoline ring. This would convert 6,7-dichloro-8-methylquinoline into 3,6,7-trichloro-8-methylquinoline . This transformation requires a chlorinating agent capable of reacting with the electron-deficient pyridine portion of the quinoline ring.

Oxidation of the 8-Methyl Group: The final key transformation is the oxidation of the methyl group at the C-8 position to a carboxylic acid. A patented method for the synthesis of 7-chloroquinoline-8-carboxylic acids describes the direct oxidation of the corresponding 8-methylquinoline (B175542) compound. google.comgoogle.com This is achieved using nitric acid or nitrogen dioxide in sulfuric acid, with a vanadium compound such as vanadium(V) oxide acting as a catalyst. google.com The reaction is typically carried out at elevated temperatures (e.g., 140-160 °C). google.com Applying these conditions to 3,6,7-trichloro-8-methylquinoline would yield the target compound, This compound .

Purification: The final product would be isolated from the reaction mixture, likely by adjusting the pH to precipitate the carboxylic acid, followed by filtration and purification, for example, by recrystallization. google.com

Table 2: Proposed Synthetic Pathway for this compound

| Step | Reactant | Key Reagents | Product |

|---|---|---|---|

| 1. Cyclization | 4,5-dichloro-2-methylaniline | Glycerol, H₂SO₄, Oxidizing Agent | 6,7-dichloro-8-methylquinoline |

| 2. Chlorination | 6,7-dichloro-8-methylquinoline | Chlorinating Agent (e.g., SO₂Cl₂, NCS) | 3,6,7-trichloro-8-methylquinoline |

| 3. Oxidation | 3,6,7-trichloro-8-methylquinoline | HNO₃ or NO₂, H₂SO₄, Vanadium Catalyst | This compound |

Regioselectivity: Control of regiochemistry is paramount in this synthesis.

In the initial cyclization step , the use of 4,5-dichloro-2-methylaniline as the precursor unequivocally defines the positions of the substituents on the benzene portion of the quinoline ring, leading specifically to the 6,7-dichloro-8-methyl substitution pattern. The Friedländer synthesis, if applicable, can also offer high regioselectivity. researchgate.net

The chlorination step is the most challenging in terms of regioselectivity. The quinoline ring has multiple sites for substitution. However, the existing substituents (Cl at C6, C7 and CH₃ at C8) will influence the electronic properties of the ring, and specific reaction conditions would be required to favor substitution at the C-3 position over other available positions like C-5.

The final oxidation step is highly selective for the benzylic methyl group at C-8 and does not affect the other positions on the aromatic rings.

Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, considerations of stereoselectivity are not applicable to its synthesis.

Advanced Synthetic Techniques and Green Chemistry Principles

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. tandfonline.com

While a specific microwave-assisted synthesis for this compound is not extensively documented in the literature, the general applicability of this method to quinoline synthesis is well-established. nih.govijpsjournal.com For instance, the Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, can be significantly expedited under microwave irradiation. numberanalytics.com It is plausible that a suitably substituted 2-amino-4,5-dichlorobenzaldehyde (B2363354) could be reacted with a three-carbon synthon bearing a carboxylic acid group and a chlorine atom at the appropriate position under microwave conditions to form the target molecule.

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours tandfonline.com |

| Energy Consumption | High | Reduced ijpsjournal.com |

| Yield | Often moderate | Generally higher tandfonline.com |

| Side Reactions | More prevalent | Minimized due to shorter reaction times |

| Solvent Use | Often requires high-boiling, toxic solvents | Can often be performed with greener solvents or under solvent-free conditions tandfonline.com |

Photocatalytic Methods

Photocatalysis represents a green and sustainable approach to organic synthesis, utilizing light energy to drive chemical reactions. This method often proceeds under mild conditions and can offer unique reactivity and selectivity. While specific photocatalytic methods for the synthesis of this compound are not detailed in published research, the principles can be applied to key steps in its potential synthesis.

Recent advancements have demonstrated the use of photocatalysis in the synthesis of the quinoline core. mdpi.com For example, oxidative cyclization reactions, a key step in many quinoline syntheses, can be achieved using photocatalysts in the presence of an oxidant and a light source. mdpi.com A hypothetical route could involve the photocatalytic C-H activation and subsequent cyclization of a suitably substituted acyclic precursor to form the quinoline ring system.

The development of novel photocatalysts is expanding the scope of these reactions. mdpi.com It is conceivable that a photocatalytic approach could be developed for the chlorination of a quinoline-8-carboxylic acid precursor at specific positions, offering a more controlled and environmentally friendly alternative to traditional chlorinating agents.

Solvent-Free and Environmentally Benign Protocols

A major tenet of green chemistry is the reduction or elimination of volatile and toxic organic solvents. ijpsjournal.com Solvent-free, or solid-state, reactions can lead to improved reaction rates, higher yields, and simplified work-up procedures.

The synthesis of quinoline derivatives under solvent-free conditions has been successfully demonstrated. researchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with a solid-supported catalyst, or by carrying out the reaction in a melt phase. For the synthesis of this compound, a solvent-free approach could be envisioned for the cyclization step, where the polychlorinated aniline and other reactants are heated together in the absence of a solvent.

The use of environmentally benign solvents is another key aspect of green chemistry. Water, ethanol, and ionic liquids are considered greener alternatives to traditional chlorinated solvents. tandfonline.comresearchgate.net Research has shown successful quinoline syntheses in these media. tandfonline.com A potential green synthesis of this compound could involve a modified Friedländer or Doebner-von Miller reaction in water or ethanol, potentially catalyzed by a recyclable, heterogeneous catalyst to further enhance its environmental credentials. researchgate.net

Table 2: Research Findings on Green Quinoline Synthesis Approaches

| Synthetic Approach | Key Findings | Potential Application to this compound Synthesis |

| Microwave-Assisted | Rapid, efficient, and often higher yielding than conventional methods. nih.govtandfonline.com | Acceleration of the cyclization reaction to form the quinoline core. |

| Photocatalytic | Enables reactions under mild conditions with high selectivity. mdpi.com | Controlled chlorination of the quinoline ring or C-H activation/cyclization. |

| Solvent-Free | Reduces waste, simplifies purification, and can increase reaction rates. researchgate.net | Solid-state condensation and cyclization of precursors. |

| Benign Solvents | Use of water, ethanol, or ionic liquids reduces environmental impact. tandfonline.comresearchgate.net | Performing the key cyclization reaction in a greener solvent system. |

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The quinoline (B57606) ring system generally undergoes electrophilic substitution on the more electron-rich benzene (B151609) ring (carbocycle) rather than the electron-deficient pyridine (B92270) ring. graduatecollege.ac.inquimicaorganica.org The preferred positions for substitution are typically C-5 and C-8. graduatecollege.ac.inquimicaorganica.org

Halogenation

Aromatic halogenation involves the substitution of a hydrogen atom with a halogen (Cl, Br, I) and is typically catalyzed by a Lewis acid. wikipedia.org Given the highly deactivated nature of the 3,6,7-trichloroquinoline-8-carboxylic acid ring, direct halogenation would be challenging. The existing chloro substituents and the carboxylic acid group reduce the nucleophilicity of the aromatic π-system, making it less susceptible to attack by an electrophile.

Nitration

Aromatic nitration, the introduction of a nitro (-NO₂) group, is usually achieved with a mixture of concentrated nitric acid and sulfuric acid, which generates the potent nitronium ion (NO₂⁺) electrophile. wikipedia.org For the title compound, the deactivating effects of the substituents present a significant barrier to nitration. While there are processes describing the use of nitric acid and sulfuric acid in the preparation of related 7-chloroquinoline-8-carboxylic acids, these involve the oxidation of a methyl group to a carboxylic acid rather than the nitration of the aromatic ring. google.comgoogle.com

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group onto an aromatic ring, typically using fuming sulfuric acid. wikipedia.org Similar to halogenation and nitration, the sulfonation of this compound is predicted to be difficult due to the severe deactivation of the quinoline nucleus.

Nucleophilic Substitution Reactions

Reactions at Chloro-Substituted Positions

In contrast to electrophilic substitution, the electron-deficient nature of the chloro-substituted quinoline ring makes it a candidate for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces a leaving group (in this case, a chloride ion) on the aromatic ring. Halogenated quinolines, particularly those with halogens at the 2- and 4-positions, are known to undergo nucleophilic substitution readily. quimicaorganica.org The reaction proceeds through a mechanism involving the addition of the nucleophile to form a stable, negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. quimicaorganica.org

The chloro groups at positions 3, 6, and 7 of the title compound could potentially be displaced by various nucleophiles such as amines, alkoxides, or thiolates. The reactivity of each chloro-substituent would depend on its position and the degree of activation provided by the ring nitrogen. For instance, studies on 4-chloroquinolines show they are reactive towards nucleophiles like 1,2,4-triazole. researchgate.net Similarly, the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one can be substituted by nucleophiles like hydrazine and azide ions. mdpi.com While specific studies on this compound are lacking, it is plausible that under appropriate conditions, one or more of its chloro-substituents could be replaced via an SNAr mechanism. The synthesis of the related drug Hydroxychloroquine, for example, involves the nucleophilic displacement of a chlorine atom on the quinoline ring by an amine. youtube.com

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the 8-position is a versatile functional handle for a variety of derivatization reactions, primarily through nucleophilic acyl substitution. khanacademy.org These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the replacement of the hydroxyl group.

Common derivatizations include the formation of esters and amides.

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. The use of highly reactive acylating agents like 2,4,6-trichlorobenzoyl chloride has been shown to be effective for the selective esterification of carboxylic acids, even in the presence of other reactive groups like hydroxyls. koreascience.kr

Amidation: Amide bond formation is a cornerstone of medicinal chemistry. nih.govresearchgate.net Direct reaction of a carboxylic acid with an amine is often difficult and requires high temperatures. More commonly, the carboxylic acid is first activated. This can be achieved by converting it to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), which then readily reacts with an amine to form the amide. researchgate.net Alternatively, a wide array of peptide coupling reagents can be used to facilitate the reaction directly between the carboxylic acid and the amine under milder conditions.

Below is a table summarizing common methods for the derivatization of carboxylic acids, which are applicable to this compound.

| Derivative | Reaction Type | Typical Reagents |

| Ester | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) |

| Ester | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol |

| Amide | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (Primary or Secondary) |

| Amide | Peptide Coupling | Amine, Coupling Agent (e.g., DCC, EDC, HATU) |

Metal-Mediated and Catalytic Transformations

Detailed experimental studies on the metal-mediated and catalytic transformations of this compound are not available in peer-reviewed literature. The reactivity of the chloro- and carboxylic acid functional groups suggests potential for various transformations, but specific conditions, catalysts, and outcomes have not been documented for this molecule.

Cross-Coupling Reactions

No specific studies detailing the participation of this compound in cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings) were found. Research has not been published on the use of its C-Cl bonds or a decarboxylative coupling approach for the formation of new carbon-carbon or carbon-heteroatom bonds.

Hydrogenation and Reduction Pathways

There is no available research data concerning the hydrogenation or reduction of this compound. The selective reduction of the quinoline ring or the carboxylic acid group for this specific molecule has not been described, and therefore, no established pathways, catalysts, or reaction products can be reported.

Chelation and Complex Formation with Metal Ions

While the quinoline-8-carboxylic acid scaffold is a known chelating agent, no studies have been published that characterize the specific chelation behavior or complex formation of this compound with metal ions. Information regarding its binding affinities, coordination modes, or the properties of any resulting metal complexes is currently unavailable.

Acid-Base Chemistry and Tautomerism Investigations

Investigations into the acid-base properties, such as the pKa value, of this compound have not been reported. Similarly, there are no studies available that explore the potential tautomeric forms of this molecule.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3,6,7-Trichloroquinoline-8-carboxylic Acid is expected to show signals corresponding to the aromatic protons on the quinoline (B57606) ring and the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), the exact position of which is dependent on concentration and solvent. libretexts.org

¹³C NMR: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 165-185 ppm). openstax.org The carbons attached to the chlorine atoms would also exhibit characteristic chemical shifts. Quaternary carbons, those without attached protons, are typically weaker in intensity. oregonstate.edu

Predicted NMR Data (Hypothetical):

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.5-9.0 | C-2: ~150-155 |

| H-4 | ~7.8-8.2 | C-3: ~130-135 |

| H-5 | ~8.0-8.4 | C-4: ~125-130 |

| COOH | >10 (broad) | C-4a: ~145-150 |

| C-5: ~128-133 | ||

| C-6: ~135-140 | ||

| C-7: ~138-143 | ||

| C-8: ~130-135 | ||

| C-8a: ~148-153 | ||

| COOH: ~165-170 |

Note: These are hypothetical values and would require experimental verification.

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: Would reveal the coupling relationships between adjacent protons on the quinoline ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A very broad O-H stretching vibration for the carboxylic acid would be anticipated in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would likely appear as a strong band between 1710 and 1760 cm⁻¹. openstax.org The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch is also Raman active. Aromatic ring vibrations would give rise to characteristic bands in the Raman spectrum. ias.ac.in Due to potential fluorescence of the compound, obtaining a high-quality Raman spectrum might be challenging.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1760-1710 (strong) |

| C=C, C=N (Aromatic) | Stretching | 1600-1450 |

| C-Cl | Stretching | < 800 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula of C₁₀H₄Cl₃NO₂. The measured accurate mass would be compared to the calculated theoretical mass. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing three chlorine atoms, showing a distinctive M, M+2, M+4, and M+6 pattern with specific intensity ratios. Fragmentation patterns observed in the mass spectrum would provide further structural information, likely showing the loss of the carboxylic acid group and successive losses of chlorine atoms.

Fragmentation Patterns and Structural Information

No mass spectrometry studies detailing the fragmentation patterns of this compound are available in the searched scientific literature. Therefore, a data table and analysis of its fragmentation cannot be provided.

X-ray Crystallography

There are no published single-crystal X-ray diffraction studies for this compound. As a result, information on its solid-state structure, such as crystal system, space group, and unit cell dimensions, is not available. A data table of crystallographic parameters cannot be generated.

Without a determined crystal structure, the specific intermolecular interactions, such as hydrogen bonding or π-π stacking, within the solid-state form of this compound cannot be described. A data table of these interactions cannot be created.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govrsc.org It is a common choice for calculating the properties of organic molecules due to its balance of accuracy and computational cost.

A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 3,6,7-Trichloroquinoline-8-carboxylic Acid, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.

Given the presence of the carboxylic acid group, conformational analysis would also be crucial. This would involve studying the rotation around the C8-C(OOH) bond to identify different conformers and their relative energies. The planarity of the quinoline (B57606) ring system and the orientation of the chloro substituents would also be determined. While no specific data exists for the trichloro- derivative, studies on the related 3,7-dichloroquinoline-8-carboxylic acid (quinclorac) have been conducted, providing crystal structure data that could serve as a starting point for such calculations. researchgate.netnih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Hypothetical Value (Å/°) |

| C-Cl Bond Lengths | Data not available |

| C=O Bond Length | Data not available |

| O-H Bond Length | Data not available |

| Dihedral Angle (C7-C8-C(O)-O) | Data not available |

This table is for illustrative purposes only. No published data is available.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, a HOMO-LUMO analysis would reveal how the electron-withdrawing chloro groups and the carboxylic acid group influence the electron distribution across the quinoline core. This would help in predicting sites susceptible to nucleophilic or electrophilic attack.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Hypothetical Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only. No published data is available.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an ESP map would likely show a high positive potential around the acidic proton of the carboxylic acid group and negative potentials around the nitrogen atom and the oxygen atoms of the carboxyl group. The influence of the chlorine atoms on the electrostatic potential of the aromatic rings would also be a key feature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to explore the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics. For synthetic steps involving this compound, computational methods could be used to locate the transition state structures for key transformations.

Prediction of Chemical Behavior and Interactions

Theoretical and computational chemistry provide powerful tools to predict the physicochemical properties and potential biological interactions of molecules like this compound, offering insights that can guide further experimental research. By employing a variety of computational methods, it is possible to estimate its chemical behavior and simulate its interactions with biological targets.

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target-binding characteristics. For this compound, the pKa of the carboxylic acid group at position 8 is the most significant. While direct experimental determination is the gold standard, in silico prediction methods offer a rapid and valuable estimation. nih.govchemrxiv.org

These prediction methods can be broadly categorized into two classes: ab initio methods that use quantum mechanical calculations to determine pKa values, and statistical models based on Quantitative Structure-Property Relationships (QSPR). nih.gov QSPR models correlate the pKa values of a training set of molecules with various molecular descriptors. nih.govresearchgate.net Modern machine learning algorithms, such as artificial neural networks and deep neural networks, have been successfully applied to develop highly accurate pKa prediction models. chemrxiv.orgacs.orgnih.gov

For this compound, the pKa of the carboxylic acid is expected to be significantly influenced by the electronic effects of the three chlorine atoms on the quinoline ring system. Chlorine atoms are electron-withdrawing groups, which stabilize the carboxylate anion formed upon deprotonation through the inductive effect. This increased stabilization of the conjugate base leads to a lower pKa value, making the compound a stronger acid compared to the unsubstituted quinoline-8-carboxylic acid. The cumulative effect of three chloro substituents would be a substantial decrease in the pKa. The precise value would depend on their positions relative to the carboxylic acid.

Various software packages and online platforms can be used for pKa prediction, often employing different underlying methodologies. researchgate.net

Table 1: Predicted pKa Values for this compound using Different Hypothetical Methods

| Prediction Method/Software | Predicted pKa | Principle |

| Hypothetical QSPR Model A | 2.85 | Based on 2D topological descriptors |

| Hypothetical DFT Calculation | 2.95 | Based on Gibbs free energy change in solution |

| Hypothetical ML Model (ANN) | 2.89 | Trained on a large dataset of acidic compounds |

Note: The data in this table is illustrative and intended to demonstrate the output of various prediction methods. Actual values would require specific computational studies on the molecule.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govtubitak.gov.tr This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound, molecular docking studies could elucidate its potential interactions within the binding site of a biological target.

The quinoline scaffold is a common motif in many biologically active compounds, and its derivatives have been the subject of numerous docking studies against various protein targets. mdpi.comresearchgate.net The interactions of this compound with a hypothetical protein target would likely be governed by a combination of factors:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The carboxylate anion, present at physiological pH, can form strong salt bridges and hydrogen bonds with positively charged (e.g., Arginine, Lysine) or polar (e.g., Serine, Threonine, Tyrosine) amino acid residues in a binding pocket. nih.gov

Hydrophobic Interactions: The trichlorinated quinoline ring system is highly lipophilic and would be expected to form significant hydrophobic and van der Waals interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) in the target's binding site. nih.govnih.gov

π-Stacking: The aromatic quinoline ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

Halogen Bonding: The chlorine atoms could potentially participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the protein.

A typical molecular docking workflow involves preparing the 3D structures of the ligand (this compound) and the receptor, defining the binding site on the receptor, and then using a scoring function to evaluate and rank the different binding poses. nih.gov The results are often visualized to analyze the specific interactions.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Parameter | Value | Description |

| Docking Score (kcal/mol) | -9.5 | An estimation of the binding affinity. More negative values indicate stronger binding. |

| Key Interacting Residues | Arg145, Leu203, Phe298 | Amino acids in the hypothetical binding site forming significant interactions. |

| Hydrogen Bonds | Carboxylate with Arg145 | The primary polar interaction anchoring the ligand. |

| Hydrophobic Interactions | Quinoline ring with Leu203, Phe298 | Stabilizing interactions within a nonpolar pocket. |

| π-π Stacking | Quinoline ring with Phe298 | Aromatic stacking interaction contributing to binding affinity. |

Note: This data is for illustrative purposes. Actual docking results would depend on the specific protein target being studied.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. acs.org For this compound, MD simulations can provide detailed insights into its conformational flexibility and the stability of its interactions with a binding partner, such as a protein. mdpi.comnih.gov

An MD simulation of this compound, either in solution or complexed with a protein, would involve calculating the forces between atoms and using these forces to compute the atomic motions over a series of small time steps. The resulting trajectory provides a dynamic picture of the molecule's behavior.

Key applications of MD simulations for this compound would include:

Conformational Analysis: Although the quinoline ring is rigid, the carboxylic acid group has rotational freedom. MD simulations can explore the preferred orientations of this group and how they might be influenced by the solvent environment or binding to a receptor.

Binding Stability: When docked into a protein, an MD simulation can assess the stability of the predicted binding pose. nih.gov By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, one can determine if the ligand remains stably bound or if the initial docked pose is transient.

Interaction Dynamics: MD simulations allow for the analysis of the dynamic nature of intermolecular interactions. For instance, the strength and persistence of hydrogen bonds between the carboxylic acid and protein residues can be quantified throughout the simulation.

Solvent Effects: The simulation can explicitly model the surrounding water molecules, providing a more realistic representation of the system and allowing for the calculation of properties like the solvent-accessible surface area (SASA). nih.gov

Table 3: Hypothetical Parameters and Outputs from a Molecular Dynamics Simulation of this compound in a Protein Binding Site

| Simulation Parameter/Output | Value/Description | Purpose |

| Simulation Time | 100 ns | The duration of the simulation, aiming to capture relevant biological motions. |

| Ligand RMSD | < 2.0 Å | A measure of the ligand's positional deviation, indicating stable binding. |

| Protein RMSF | Varies per residue | The root-mean-square fluctuation of each protein residue, highlighting flexible regions. |

| Hydrogen Bond Occupancy | > 80% with Arg145 | The percentage of simulation time a specific hydrogen bond is maintained, indicating its strength. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | An estimation of the binding affinity calculated from the simulation trajectory. |

Note: This data is illustrative and represents typical outputs from an MD simulation. Specific values would be obtained from a dedicated computational study.

Potential Research Applications and Advanced Materials

Role as a Synthetic Intermediate for Complex Molecules

3,6,7-Trichloroquinoline-8-carboxylic acid serves as a valuable synthetic intermediate or building block in organic synthesis. The carboxylic acid group is a versatile functional handle that can undergo a wide range of chemical transformations. For instance, it can be readily converted into esters, amides, or acid halides, which can then participate in various coupling reactions to build more complex molecular architectures. enamine.net

The presence of three chlorine atoms on the quinoline (B57606) ring also offers opportunities for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although the reactivity will be influenced by the electronic effects of the other substituents. The ability to selectively modify the carboxylic acid group in the presence of the chloro substituents, or vice versa, allows for a stepwise and controlled approach to the synthesis of complex target molecules. nih.gov

The general utility of carboxylic acids as precursors in the synthesis of complex molecules is well-established. They are fundamental starting materials for creating a vast array of organic compounds, from natural products to medicinally relevant structures. nih.govlkouniv.ac.in Modern synthetic methods, such as doubly decarboxylative cross-coupling (dDCC), further highlight the power of carboxylic acids in forging new carbon-carbon bonds and simplifying the construction of intricate molecular frameworks. nih.gov

Scaffold for Design of Novel Chemical Entities

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets.

The this compound structure can be envisioned as a scaffold for the design of novel chemical entities. The carboxylic acid group can act as a key interaction point, for example, by forming hydrogen bonds or salt bridges with amino acid residues in a protein's active site. The chlorine atoms can modulate the compound's lipophilicity, metabolic stability, and electronic properties, and can also engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

For instance, substituted quinoline carboxylic acids have been explored as inhibitors of various enzymes. One study identified 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase, a target in cancer therapy. nih.gov The 8-hydroxy and 7-carboxylic acid groups were found to be a crucial pharmacophore for activity, interacting with key residues in the ATP-binding pocket of the kinase. nih.gov While this compound has a different substitution pattern, this example illustrates the potential of the quinoline carboxylic acid scaffold in designing enzyme inhibitors. Similarly, other quinoline derivatives have been investigated for their potential antimicrobial and antiviral activities. cymitquimica.com

The modular nature of this scaffold allows for the systematic exploration of structure-activity relationships (SAR). By keeping the core structure constant and varying the substituents at different positions, chemists can fine-tune the compound's properties to optimize its potency, selectivity, and pharmacokinetic profile for a desired biological effect.

Development of Agrochemicals (e.g., Herbicides, based on Quinclorac analogy)

A significant area of potential application for this compound is in the development of new agrochemicals, particularly herbicides. This potential is strongly suggested by its structural similarity to the well-known herbicide, Quinclorac.

Quinclorac is 3,7-dichloroquinoline-8-carboxylic acid, a selective herbicide used to control various weeds, especially in rice cultivation. researchgate.netnih.gov It acts as a synthetic auxin, a class of plant growth regulators that can cause uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death. nih.gov The carboxylic acid group at the 8-position is a common feature of many auxin-type herbicides.

Given that this compound shares the core 7-chloroquinoline-8-carboxylic acid structure with Quinclorac, but with an additional chlorine atom at the 6-position, it is plausible that it may exhibit similar herbicidal activity. The additional chlorine atom could potentially alter the compound's spectrum of activity, environmental persistence, and efficacy. Research in this area would involve the synthesis of this compound and its derivatives, followed by systematic screening for herbicidal effects on various plant species. The development of pro-herbicides, where the carboxylic acid is masked as an ester or another functional group to improve uptake by the plant, could also be a fruitful avenue of investigation. nih.gov

| Compound | Structure | Application |

| This compound | C10H4Cl3NO2 | Potential Herbicide |

| Quinclorac (3,7-Dichloroquinoline-8-carboxylic acid) | C10H5Cl2NO2 | Herbicide researchgate.netnih.gov |

Material Science Applications (e.g., Coordination Polymers, Sensors)

The field of material science offers promising applications for this compound, particularly in the construction of coordination polymers and chemical sensors. The molecule possesses both a nitrogen atom within the quinoline ring and a carboxylic acid group, making it an excellent candidate as a ligand for coordinating with metal ions.

Coordination polymers, also known as metal-organic frameworks (MOFs), are materials in which metal ions or clusters are linked together by organic ligands to form one-, two-, or three-dimensional networks. nih.gov These materials have attracted immense interest due to their diverse structures and potential applications in areas such as gas storage, catalysis, and sensing.

N-heterocyclic polycarboxylic acids are particularly effective as ligands in the construction of coordination polymers. nih.gov The quinoline-2,4-dicarboxylate ligand, for example, has been used to construct 3D coordination polymers with lanthanide ions. nih.gov These structures exhibit interesting luminescent properties, which are dependent on the specific lanthanide ion used. nih.gov Similarly, quinoline-8-carboxylic acid has been used to synthesize novel oxorhenium(V) complexes. sigmaaldrich.com

This compound, with its potential to act as a chelating or bridging ligand, could be used to create novel coordination polymers with unique structural, electronic, and photophysical properties. The chlorine substituents could influence the resulting polymer's architecture through steric effects or by participating in intermolecular interactions, such as halogen bonding, which can help to direct the self-assembly of the network.

The potential for this compound to form complexes with luminescent metal ions, such as lanthanides, also suggests its utility in the development of chemical sensors. The luminescence of such a complex could be quenched or enhanced upon binding to a specific analyte, providing a detectable signal.

| Ligand Type | Metal Ions | Resulting Material | Potential Application |

| Quinoline-2,4-dicarboxylate | Lanthanides (Nd, Eu, Tb, Er) | 3D Coordination Polymers nih.gov | Luminescent materials, Sensors |

| 1H-benzimidazole-2-carboxylic acid | Lanthanides (Eu, Tb, Gd, Pr, Nd) | 2D Coordination Polymers rsc.org | Luminescent materials |

| 4-(4-carboxy-phenyl)-pyridine-2-carboxylic acid | Transition Metals (Co, Ni, Zn, Cd, Mn, Cu, Pb) | 1D, 2D, and 3D Coordination Polymers rawdatalibrary.net | Fluorescent and magnetic materials |

| This compound | Various Metal Ions | Potential Coordination Polymers | Advanced materials, Sensors |

Analytical Chemistry Reagents and Standards

In the realm of analytical chemistry, this compound could serve as a valuable reagent or standard. Given its potential use as an agrochemical, it would be essential to have a pure, well-characterized standard of this compound for developing and validating analytical methods to detect its presence and quantify its concentration in environmental samples, such as soil and water, as well as in agricultural products.

Furthermore, its ability to form complexes with metal ions could be exploited for analytical purposes. For example, it could be used as a chelating agent in titrations or as a chromogenic or fluorogenic reagent for the spectrophotometric or spectrofluorometric determination of specific metal ions. The high molar absorptivity or fluorescence quantum yield of its metal complexes could lead to highly sensitive and selective analytical methods.

The compound itself, being a unique chemical entity, can be identified and quantified using a variety of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. bldpharm.com Its availability as a research chemical confirms that it can be obtained in a purity suitable for use as a reference standard. bldpharm.com

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Gould-Jacobs reactions, often involves harsh conditions, toxic reagents, and low efficiency. mdpi.com A primary challenge is the development of novel, efficient, and sustainable synthetic pathways to 3,6,7-Trichloroquinoline-8-carboxylic acid.

Future research should focus on:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could provide a more atom-economical and efficient route. rsc.org For instance, adapting the Doebner reaction, which combines anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids, could be a promising strategy. mdpi.commdpi.com The development of a one-pot, three-component reaction to directly yield the target scaffold would be a significant advancement. mdpi.comnih.gov

Greener Methodologies: The pursuit of environmentally benign synthesis is crucial. acs.org This includes using less hazardous solvents, employing reusable catalysts, and exploring energy-efficient reaction conditions, such as microwave-assisted synthesis, which has been successfully used for other quinoline syntheses. mdpi.commdpi.com

Catalytic Systems: Research into novel catalytic systems, potentially involving transition metals or organocatalysts, could facilitate the cyclization and chlorination steps with higher regioselectivity and yield under milder conditions.

Exploration of Understudied Reactivity Profiles

The reactivity of this compound is largely unexplored. The interplay between the three chlorine substituents, the carboxylic acid group, and the quinoline nitrogen atom creates a complex electronic landscape that dictates its chemical behavior.

Key areas for future study include:

Regioselective Functionalization: A major challenge is achieving regioselective substitution of the chlorine atoms. The development of methods to selectively replace one or two chlorine atoms via nucleophilic aromatic substitution or modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would unlock access to a vast array of new derivatives. nih.gov The chloro groups can serve as valuable synthetic handles for elaboration. nih.govsigmaaldrich.com

Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for creating esters, amides, and other derivatives. nih.gov Investigating these transformations is essential for creating libraries of compounds for various applications.

Reactivity of the Nitrogen Heterocycle: The influence of the electron-withdrawing chlorine and carboxylic acid groups on the basicity and nucleophilicity of the quinoline nitrogen needs to be systematically studied. This will inform its potential use in forming N-oxides or as a ligand in organometallic chemistry. Halogen atoms are known to play pivotal roles in activating and deriving organic compounds. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

Transitioning the synthesis of this compound and its derivatives from traditional batch processes to continuous flow chemistry offers numerous advantages. researchgate.netresearchgate.net

Future research directions should encompass:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the core structure could lead to improved yields, enhanced safety by minimizing the accumulation of hazardous intermediates, and superior scalability. researchgate.netuniqsis.comvapourtec.com Flow chemistry allows for precise control over reaction parameters like temperature and residence time, which is critical for optimizing complex multi-step reactions. syrris.com

Automated Library Synthesis: Combining flow chemistry with automated platforms would enable the rapid synthesis of a diverse library of derivatives. syrris.com By systematically varying reagents that react with the chloro or carboxylic acid groups, researchers can efficiently explore the chemical space around the core scaffold. This approach is invaluable for generating candidates for materials science or medicinal chemistry screening. wikipedia.org

Telescoped Reactions: Flow chemistry facilitates telescoped reactions, where the output of one reactor flows directly into the next for subsequent transformation without intermediate purification. vapourtec.com This could be applied to synthesize the core and then immediately functionalize it in a continuous, automated sequence.

Advanced Spectroscopic Techniques for In Situ Monitoring

To optimize synthetic routes and understand reaction mechanisms, the application of advanced spectroscopic techniques for real-time, in situ monitoring is indispensable.

Prospective research should leverage:

Process Analytical Technology (PAT): The use of in situ spectroscopic tools like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy is critical. spectroscopyonline.com These techniques, when integrated into a batch or flow reactor, provide real-time data on the concentration of reactants, intermediates, and products.

Kinetic and Mechanistic Studies: In situ monitoring enables detailed kinetic analysis, helping to elucidate reaction mechanisms and identify rate-limiting steps. numberanalytics.com This information is vital for optimizing reaction conditions to maximize yield and minimize byproduct formation.

Hyphenated Techniques: The combination of separation techniques with spectroscopy (e.g., HPLC-IR) can provide highly detailed information about complex reaction mixtures, aiding in the identification of transient intermediates or low-level impurities. numberanalytics.com

Application in Emerging Fields of Chemical Science

The unique polyfunctional nature of this compound makes it a promising, yet untapped, building block for various advanced applications.

Future exploration should target:

Materials Science: The quinoline scaffold is known to be a component in materials for organic electronic devices like OLEDs and in photovoltaic cells. nih.govresearchgate.net The trichloro-substitution pattern on this compound could be used to tune the electronic and photophysical properties of resulting polymers or small molecules for such applications. nih.gov Furthermore, quinoline-linked covalent organic frameworks (COFs) have been synthesized for environmental applications, suggesting a potential pathway for this molecule. mdpi.com

Chemical Biology and Medicinal Chemistry: Quinolines are a well-established pharmacophore found in numerous drugs. nih.govnih.govmdpi.com The trichloroquinoline carboxylic acid scaffold could serve as a precursor for novel bioactive compounds. The chlorine atoms provide vectors for modification to optimize binding to biological targets, while the carboxylic acid can improve solubility or act as a key interaction point. nih.govnih.gov

Sensing and Chelation: Quinoline-8-carboxylic acid and its derivatives are known to chelate metal ions. nih.gov The specific substitution pattern of this compound may lead to novel ligands with high selectivity for specific metal ions, with potential applications in environmental sensing, catalysis, or as fluorescent probes. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,6,7-Trichloroquinoline-8-carboxylic Acid to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as temperature, catalysts, and solvent systems. For example, PPA (polyphosphoric acid)-catalyzed lactamization has been effective in forming quinolinecarboxylic acid derivatives, as demonstrated in the synthesis of analogous compounds via thermal cyclization of nitro-substituted precursors . Reduction of nitro groups using sodium dithionite or catalytic hydrogenation can improve intermediate purity . Post-synthetic purification via recrystallization (e.g., using toluene or ethanol-water mixtures) or column chromatography is critical for isolating high-purity products .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves structural ambiguities by identifying dihedral angles between the carboxyl group and quinoline ring, as seen in related trichlorobenzoic acid derivatives .

- NMR spectroscopy : and NMR can confirm substituent positions and proton environments, particularly for distinguishing chlorine substituents at positions 3, 6, and 7 .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for intermediates like ethyl carboxylates .

- IR spectroscopy : Identifies carboxyl C=O stretching (~1700 cm) and quinoline ring vibrations .

Advanced Research Questions

Q. How do variations in reaction conditions (e.g., temperature, catalysts) influence the regioselectivity of chlorination in the synthesis of this compound?

- Methodological Answer : Regioselectivity is highly dependent on the choice of chlorinating agents and catalysts. For example, cupric chloride in acidic media selectively chlorinates electron-deficient aromatic rings, as shown in the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid . Temperature control (e.g., 70–80°C) minimizes side reactions during diazotization and nucleophilic substitution . Computational modeling (e.g., DFT) can predict reactive sites on the quinoline ring to guide experimental design .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from differences in assay conditions or substituent effects. Strategies include:

- Structural-activity relationship (SAR) studies : Systematically varying substituents (e.g., replacing chlorine with fluorine) to isolate contributions to antibacterial or antitumor activity .

- Standardized bioassays : Replicating studies under controlled conditions (e.g., pH, solvent, cell lines) to minimize variability .

- Mechanistic studies : Using techniques like fluorescence quenching or enzyme inhibition assays to clarify interactions with biological targets (e.g., DNA gyrase for antibacterial activity) .

Q. How does the electronic configuration of substituents on the quinoline ring affect the compound's stability and reactivity in aqueous solutions?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -NO) increase ring electrophilicity, enhancing reactivity toward nucleophiles but reducing aqueous solubility. Stability in aqueous media can be probed via:

- pH-dependent stability assays : Monitoring degradation rates using HPLC at physiological pH (7.4) .

- Computational studies : Calculating partial charges and frontier molecular orbitals to predict hydrolysis or oxidation pathways .

- Crystallographic analysis : Identifying hydrogen-bonding patterns (e.g., carboxylic acid dimers) that influence solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.